![molecular formula C12H15ClFNO2 B12501337 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Antagonism of RXFP3
Recent studies have identified 2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride as a promising antagonist of the relaxin receptor RXFP3. This receptor is implicated in metabolic syndromes and alcohol addiction. The compound's antagonistic activity has been demonstrated through high-throughput screening, indicating its potential in managing conditions such as:
- Metabolic Syndrome : It may help manage weight gain induced by antipsychotic medications and improve metabolic parameters related to diabetes.
- Alcohol Addiction : The compound has shown efficacy in reducing alcohol self-administration and stress-induced alcohol seeking behaviors in animal models .
Medicinal Chemistry and Drug Design
The compound is part of a broader class of Mannich bases that have been explored for their anticancer properties. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- SK-LU-1 (human lung carcinoma)
- MCF-7 (human breast cancer)
The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the pyrrolidine structure can significantly influence anticancer activity .
Neurological Applications
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural analogs have been investigated for their effects on synaptic transmission and neuroprotection, particularly in conditions like depression and anxiety disorders.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s overall conformation and biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and are used in similar applications.
Fluorophenyl-substituted compounds: These compounds feature the fluorophenyl group and are investigated for their enhanced binding properties and biological activity.
Uniqueness
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is unique due to the combination of the pyrrolidine ring and the 3-fluorophenylmethyl group. This combination provides a distinct structural framework that can be exploited for the development of novel therapeutic agents with improved efficacy and selectivity .
Biological Activity
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
- Molecular Formula : C12H15ClFN
- Molecular Weight : 215.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The fluorobenzyl group enhances the compound's binding affinity and selectivity, which is critical in modulating biological pathways. This compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : By binding to specific enzymes, it can inhibit their activity, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in neurological processes.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives can exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show varying degrees of antibacterial and antifungal activity. For example:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds against common pathogens ranged from 4.69 µM to 156.47 µM for bacteria such as Staphylococcus aureus and Escherichia coli .
Neurological Applications
The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression. The structural similarity to other known psychoactive compounds suggests a potential for similar effects.
Study on Antibacterial Properties
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of multiple bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 - 512 |
Escherichia coli | 8.33 - 23.15 |
Klebsiella pneumoniae | 13.40 - 137.43 |
Candida albicans | 16.69 - 78.23 |
These findings highlight the potential of this compound as an antimicrobial agent .
Neurological Studies
In another investigation focusing on neurological applications, derivatives of this compound were tested for their effects on serotonin receptors, which play a crucial role in mood regulation. The results showed promising receptor binding affinities, suggesting potential applications in treating mood disorders .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOHJJHEPEUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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